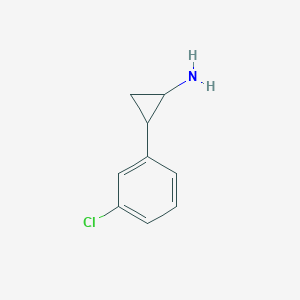

2-(3-Chlorophenyl)cyclopropanamine

Overview

Description

“2-(3-Chlorophenyl)cyclopropanamine” is a chemical compound with the molecular formula C9H11Cl2N . It is also known as “2-(3-Chlorophenyl)cyclopropanamine hydrochloride” and has a molecular weight of 204.1 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for “2-(3-Chlorophenyl)cyclopropanamine” is 1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H . This indicates that the compound consists of a cyclopropane ring attached to a 3-chlorophenyl group and an amine group.Physical And Chemical Properties Analysis

“2-(3-Chlorophenyl)cyclopropanamine” is a white to yellow solid . It has a molecular weight of 204.1 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Cyclopropanamine Compounds and CNS Diseases

Cyclopropanamine compounds, including 2-(3-Chlorophenyl)cyclopropanamine, play a significant role in treating central nervous system (CNS) diseases. They act as inhibitors of Lysine-specific demethylase-1 (LSD1), an enzyme involved in histone methylation. This inhibition is being explored for therapeutic applications in schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The packaging of DNA into nucleosomes in eukaryotic cells depends on the proper utilization of histones, which are regulated via methylation and demethylation processes. Alterations in histone methylation are linked to changes in gene expression, making LSD1 inhibitors promising for various CNS conditions (B. Blass, 2016).

Synthesis of Related Cyclopropanamine Compounds

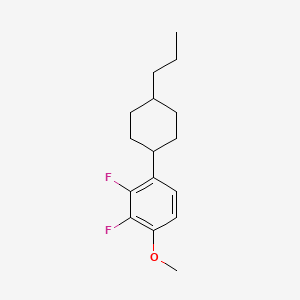

Research has been conducted on the synthesis of compounds structurally similar to 2-(3-Chlorophenyl)cyclopropanamine, such as (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine. This compound serves as an essential intermediate in the production of ticagrelor, an anti-clotting drug. The study focuses on the synthesis process, specifically Corey-Chaykovsky asymmetric cyclopropanation reactions, contributing to the development of effective and selective anti-platelet medications without the need for metabolic activation (Pan Xian-hua, 2013).

Anticancer and Antituberculosis Studies

The development of cyclopropanamine derivatives, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, has shown potential in anticancer and antituberculosis research. These derivatives were synthesized using the reductive amination method, and some showed significant activity against specific cancer cell lines and the tuberculosis-causing bacterium M. tb h37Rv. This research highlights the potential of cyclopropanamine compounds in developing new treatments for cancer and tuberculosis (S. Mallikarjuna et al., 2014).

Chemical Reactivity and Synthesis of Novel Cyclic Systems

The chemical reactivity of compounds like 1,3-Bis (4-chlorophenyl)-2, 3-epoxypropanone, which are related to 2-(3-Chlorophenyl)cyclopropanamine, is significant for synthesizing diverse cyclic systems. These compounds serve as intermediates for creating novel structures with potential antimicrobial activity. The study of their structure, synthesis, and antimicrobial properties contributes to the development of new drugs (A. E. Rashad et al., 2013).

Safety and Hazards

The compound is associated with several hazards. It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

2-(3-chlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWIHRPPNLMSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)cyclopropanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3192104.png)

![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3192140.png)